Roscovitine (Seliciclib) is a second-generation, 2,6,9-trisubstituted purine analog that acts as a competitive inhibitor for the ATP-binding site of several key cyclin-dependent kinases (CDKs). It is primarily recognized for its potent inhibition of CDK1, CDK2, and CDK5, while displaying significantly lower activity against CDK4 and CDK6. This specific inhibitory profile makes it a widely used tool in cell biology and cancer research for inducing cell cycle arrest, typically at G1/S and G2/M phases, and for studying CDK5-dependent processes in neuroscience. Unlike broader-spectrum kinase inhibitors, Roscovitine's relative selectivity provides a more targeted approach for dissecting specific cell cycle and neuronal pathways.
Substituting Roscovitine with its structural predecessor, Olomoucine, or with broader-spectrum inhibitors like Flavopiridol, is inadvisable for achieving reproducible, target-specific results. Roscovitine was developed from Olomoucine to have enhanced potency and a refined selectivity profile. For instance, Roscovitine exhibits approximately 10-fold greater potency against CDK1/CDK2 than Olomoucine, allowing for lower effective concentrations and reducing the risk of off-target effects. In contrast, pan-CDK inhibitors like Flavopiridol inhibit a much wider range of kinases, including CDK4 and CDK6, which can obscure the specific roles of CDK1/2/5 and confound experimental interpretation. Therefore, selecting Roscovitine is a deliberate choice for its specific balance of potency and selectivity that cannot be replicated by these common substitutes.
Roscovitine demonstrates a significant potency advantage over its precursor, Olomoucine. In enzymatic assays, Roscovitine inhibits CDK1/cyclin B and CDK2/cyclin E with IC50 values of 0.65 µM and 0.70 µM, respectively. This is approximately a 10-fold increase in potency compared to Olomoucine, which inhibits the same kinases with an IC50 of ~7 µM. This enhanced potency allows for the use of lower concentrations in cellular assays, minimizing potential off-target activities.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | Roscovitine: ~0.7 µM (for CDK1/CDK2) |
| Comparator Or Baseline | Olomoucine: ~7 µM (for CDK1/CDK2) |
| Quantified Difference | Roscovitine is ~10x more potent |
| Conditions | In vitro kinase assays against CDK1/cyclin B and CDK2/cyclin E. |
Higher potency reduces the amount of compound required per experiment and lowers the probability of confounding off-target effects at higher concentrations.
A key procurement differentiator for Roscovitine is its defined selectivity within the CDK family. It strongly inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the 0.16–0.7 µM range. Crucially, it is a very poor inhibitor of CDK4/cyclin D1 and CDK6/cyclin D3, with reported IC50 values greater than 100 µM. This contrasts with pan-inhibitors and allows for experiments specifically interrogating CDK1/2/5-dependent pathways without simultaneously disrupting CDK4/6-mediated G1 progression.
| Evidence Dimension | Kinase Inhibition Selectivity (IC50) |
| Target Compound Data | Roscovitine vs CDK1/2/5: IC50 ≈ 0.2-0.7 µM |
| Comparator Or Baseline | Roscovitine vs CDK4/6: IC50 > 100 µM |
| Quantified Difference | >140-fold selectivity for CDK1/2/5 over CDK4/6 |
| Conditions | In vitro enzymatic kinase assays. |
This selectivity enables clearer interpretation of results by ensuring observed effects are due to inhibition of specific CDKs, not a broad shutdown of the cell cycle machinery.
From a practical, procurement-relevant standpoint, Roscovitine offers excellent solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent. Technical datasheets and primary literature report its solubility in DMSO to be as high as 50 mg/mL or >10-50 mM. This allows for the preparation of highly concentrated, stable stock solutions, simplifying dilution schemes for a wide range of cellular and biochemical assays and reducing solvent-induced artifacts in experiments.
| Evidence Dimension | Solubility |
| Target Compound Data | Roscovitine in DMSO: ≥ 50 mg/mL (~141 mM) |
| Comparator Or Baseline | Standard laboratory requirement for concentrated stock |
| Quantified Difference | High concentration facilitates flexible experimental design |
| Conditions | Dissolution in Dimethyl Sulfoxide (DMSO). |
High solubility simplifies lab workflows, reduces material waste, and ensures accurate dosing across a wide range of experimental concentrations without precipitation issues.
The enhanced enzymatic potency of Roscovitine translates directly to superior performance in cellular models. When tested against the NCI panel of 60 tumor cell lines, Roscovitine produced 50% growth inhibition (GI50) at an average concentration of 16 µM. This is nearly 4-fold more potent than Olomoucine, which required an average concentration of 60.3 µM to achieve the same effect. This demonstrates greater efficiency in a biologically relevant context, a key consideration for selecting an inhibitor for cell-based studies.
| Evidence Dimension | Cellular Antiproliferative Activity (Average GI50) |
| Target Compound Data | Roscovitine: 16 µM |
| Comparator Or Baseline | Olomoucine: 60.3 µM |
| Quantified Difference | Roscovitine is ~3.8x more potent in cells |
| Conditions | NCI-60 human tumor cell line panel. |
This confirms that the compound's enzymatic potency is effective within a cellular environment, providing a more reliable and cost-effective tool for antiproliferative studies.
Roscovitine's potent and selective inhibition of CDK1/cyclin B makes it a reliable tool for reversibly arresting cells in the G2/M phase. Unlike less selective compounds that may cause ambiguous arrest points, Roscovitine allows for the creation of a synchronized cell population for subsequent experiments, such as studies of mitosis-specific events or protein expression, with higher confidence and reproducibility.
Given its high potency against CDK5/p25 (IC50 ≈ 0.16-0.2 µM), Roscovitine is a preferred reagent for studying the pathological roles of CDK5 in neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as in pain signaling pathways. Its ability to cross the blood-brain barrier and inhibit CDK5 in vivo further strengthens its utility in these preclinical models.
For studies focused on inducing apoptosis through the inhibition of CDK2 and CDK1, Roscovitine is an excellent choice. Its demonstrated ability to cause cell cycle arrest and apoptosis in numerous cancer cell lines, combined with its weak activity against CDK4/6, allows researchers to specifically probe the consequences of inhibiting later cell cycle checkpoints without the confounding effects of a G1 arrest induced by CDK4/6 inhibition.